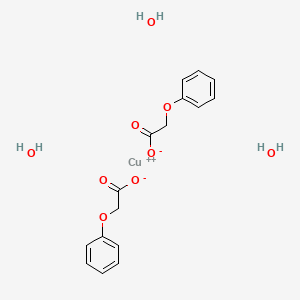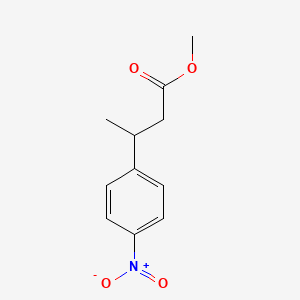
Methyl 3-(4-nitrophenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-nitrophenyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a nitrophenyl group attached to a butanoate ester, giving it unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(4-nitrophenyl)butanoate can be synthesized through the esterification of 3-(4-nitrophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-nitrophenyl)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield 3-(4-nitrophenyl)butanoic acid and methanol under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 3-(4-aminophenyl)butanoate.
Hydrolysis: 3-(4-nitrophenyl)butanoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(4-nitrophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-(4-nitrophenyl)butanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can interact with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(4-nitrophenyl)butanoate: Similar structure but with a different position of the nitro group.
Ethyl 3-(4-nitrophenyl)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-aminophenyl)butanoate: Reduction product of methyl 3-(4-nitrophenyl)butanoate.
Uniqueness
This compound is unique due to its specific combination of a nitrophenyl group and a butanoate ester. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
24254-61-3 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
methyl 3-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C11H13NO4/c1-8(7-11(13)16-2)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |
Clave InChI |
LGXBWSXGLXOQDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


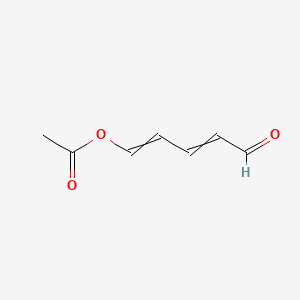

![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)


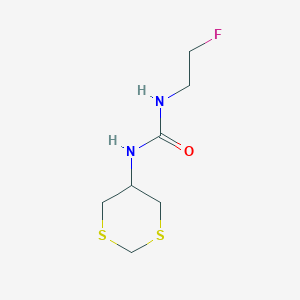
![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
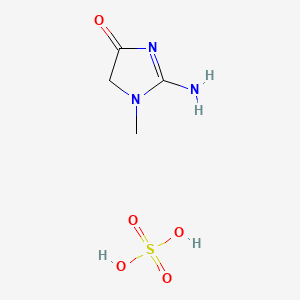
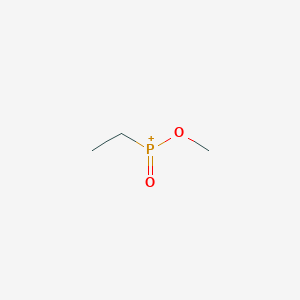
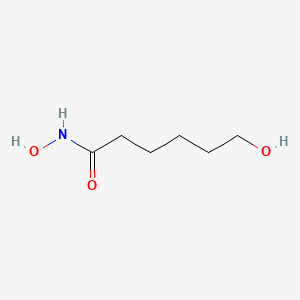
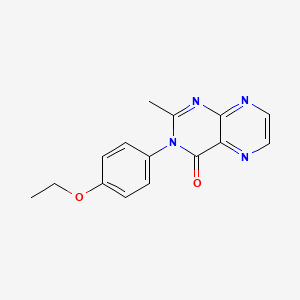
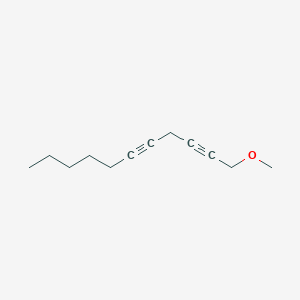
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
